molecular formula C9H14O2 B11942902 Coumarin, octahydro-, cis- CAS No. 1034015-76-3

Coumarin, octahydro-, cis-

Cat. No.: B11942902
CAS No.: 1034015-76-3
M. Wt: 154.21 g/mol
InChI Key: MSFLYJIWLHSQLG-HTQZYQBOSA-N
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Description

Coumarin, octahydro-, cis- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their sweet aroma and are used in perfumes, cosmetics, and as flavoring agents. The octahydro- variant, specifically in its cis- form, is a hydrogenated version of coumarin, which means it has additional hydrogen atoms, making it more saturated compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin derivatives, including coumarin, octahydro-, cis-, typically involves the hydrogenation of coumarin. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective hydrogenation of the coumarin ring without affecting other functional groups.

Industrial Production Methods

In an industrial setting, the production of coumarin, octahydro-, cis- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of high-pressure hydrogenation reactors equipped with efficient catalysts ensures the consistent production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Coumarin, octahydro-, cis- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Further reduction can lead to more saturated derivatives.

    Substitution: Various substituents can be introduced into the coumarin ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C.

    Substitution: Reagents such as halogens (e.g., bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the coumarin ring.

Scientific Research Applications

Coumarin, octahydro-, cis- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of coumarin, octahydro-, cis- involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its aromatic properties.

    Hydroxycoumarins: Derivatives with hydroxyl groups, known for their enhanced biological activities.

    Furanocoumarins: Compounds with a furan ring fused to the coumarin structure, known for their phototoxic properties.

Uniqueness

Coumarin, octahydro-, cis- is unique due to its saturated structure, which can lead to different chemical and biological properties compared to its unsaturated counterparts. The hydrogenation process can also enhance its stability and reduce potential toxicity, making it a valuable compound for various applications.

Properties

CAS No.

1034015-76-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one

InChI

InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2/t7-,8-/m1/s1

InChI Key

MSFLYJIWLHSQLG-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CCC(=O)O2

Canonical SMILES

C1CCC2C(C1)CCC(=O)O2

Origin of Product

United States

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